tert-butyl N-[4-amino-3-(trifluoromethyl)phenyl]carbamate
Description
tert-butyl N-[4-amino-3-(trifluoromethyl)phenyl]carbamate is a carbamate-protected aniline derivative featuring a trifluoromethyl (-CF₃) group at the meta position and an amino (-NH₂) group at the para position on the benzene ring. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amine, enhancing stability during synthetic processes. This compound is widely used as an intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and other bioactive molecules .
Key synthetic routes include:
Properties
IUPAC Name |
tert-butyl N-[4-amino-3-(trifluoromethyl)phenyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3N2O2/c1-11(2,3)19-10(18)17-7-4-5-9(16)8(6-7)12(13,14)15/h4-6H,16H2,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTKZULVOXVVIHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1)N)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[4-amino-3-(trifluoromethyl)phenyl]carbamate typically involves the reaction of tert-butyl carbamate with 4-amino-3-(trifluoromethyl)phenyl isocyanate . The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-[4-amino-3-(trifluoromethyl)phenyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
Chemistry
In synthetic chemistry, tert-butyl N-[4-amino-3-(trifluoromethyl)phenyl]carbamate serves as a crucial building block for more complex molecules. The presence of the trifluoromethyl group enhances the stability and reactivity of derivatives formed from this compound. It is particularly useful in the synthesis of pharmaceuticals and agrochemicals due to its ability to undergo various chemical reactions, including oxidation, reduction, and substitution.
Biological Research
This compound is employed in biological studies to investigate the effects of trifluoromethyl groups on biological systems. It serves as a model for examining enzyme interactions and metabolic pathways. Preliminary research indicates that it may interact with specific receptors or enzymes, influencing pathways related to inflammation and cellular signaling .
Case Study: Interaction with Biological Targets
Research has shown that this compound can modulate biological activity through its interaction with molecular targets. Molecular docking studies have suggested potential binding affinities that warrant further investigation through in vitro assays.
Medicinal Chemistry
In medicinal applications, this compound is being explored for its therapeutic potential, particularly as an anti-inflammatory agent. Its unique chemical properties may lead to the development of new drugs with improved efficacy and safety profiles. The trifluoromethyl group is known to enhance metabolic stability and bioavailability, making it an attractive candidate for drug development .
Potential Therapeutic Uses:
- Anti-inflammatory agents
- Drug precursors targeting specific biological pathways
Industrial Applications
In the industrial sector, this compound is utilized in producing specialty chemicals and materials. The trifluoromethyl group imparts desirable properties such as increased thermal stability and resistance to degradation, which are valuable in various applications ranging from coatings to pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-butyl N-[4-amino-3-(trifluoromethyl)phenyl]carbamate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance binding affinity to enzymes or receptors, leading to altered biological activity. The compound may also participate in hydrogen bonding and other interactions that influence its effects .
Comparison with Similar Compounds
Structural and Electronic Effects
Physicochemical Properties
- Solubility : The trifluoromethoxy analog (C₁₃H₁₇F₃N₂O₃) exhibits higher polarity due to the -OCF₃ group, improving aqueous solubility compared to the -CF₃ variant .
- Molecular Weight : The 4-oxobutyl derivative (296.34 g/mol) has a higher MW, which may limit blood-brain barrier permeability in drug design .
Research Implications
- The target compound’s -CF₃ and -NH₂ groups make it a versatile building block for anticancer and antiviral agents, as seen in intermediates for kinase inhibitors .
Biological Activity
Tert-butyl N-[4-amino-3-(trifluoromethyl)phenyl]carbamate is an organic compound characterized by its unique structural features, including a tert-butyl group, an amino group, and a trifluoromethyl group attached to a phenyl ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an anti-inflammatory agent and in drug development targeting specific biological pathways. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.
- Molecular Formula : C12H15F3N2O2
- Molecular Weight : 261.24 g/mol
- Appearance : White to off-white powder
- Solubility : Soluble in organic solvents
The mechanism of action of this compound involves its interaction with specific molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound's binding affinity and selectivity towards these targets, resulting in significant biological effects. The presence of the amino group further contributes to the modulation of biological pathways related to inflammation and cellular signaling.
Antichlamydial Activity
Research indicates that compounds with a trifluoromethyl substituent exhibit notable antichlamydial activity. In studies comparing various derivatives, those containing the trifluoromethyl group displayed superior activity against Chlamydia species, highlighting the importance of this functional group in enhancing biological efficacy .
Inhibition Studies
A structure-activity relationship (SAR) analysis revealed that the inclusion of a trifluoromethyl group at the para-position of the phenolic ring significantly increased the potency for inhibiting serotonin uptake by six-fold compared to non-fluorinated analogs . This supports the hypothesis that fluorinated compounds can enhance pharmacological properties.
Case Studies
- Study on Antimicrobial Properties : A study assessed the antimicrobial activity of various carbamate derivatives against Gram-positive and Gram-negative bacteria. The results indicated that this compound exhibited moderate antibacterial activity, making it a potential candidate for further development as an antibiotic .
- Inflammation Modulation : In vitro assays demonstrated that this compound could influence pathways related to inflammation, suggesting its potential use as an anti-inflammatory agent in therapeutic applications.
Table 1: Comparison of Biological Activities of Selected Compounds
| Compound Name | Structure | Antichlamydial Activity (μg/mL) | Remarks |
|---|---|---|---|
| This compound | Structure | 32 | Significant activity against Chlamydia |
| Tert-butyl N-[4-amino-2-(trifluoromethyl)phenyl]carbamate | Structure | 64 | Moderate activity |
| Tert-butyl N-[4-amino-3-chlorophenyl]carbamate | Structure | 128 | Less effective than trifluoromethyl derivatives |
Q & A
Q. What are the common synthetic routes for tert-butyl N-[4-amino-3-(trifluoromethyl)phenyl]carbamate, and what reaction conditions optimize yield?
- Methodological Answer : The compound is typically synthesized via palladium-catalyzed cross-coupling or carbamate protection reactions. For example, a two-step protocol involves:
Buchwald-Hartwig amination : Reacting tert-butyl carbamate with halogenated aromatic precursors (e.g., bromo- or chloro-substituted trifluoromethylphenyl derivatives) using Pd₂(dba)₃·CHCl₃ and XPhos ligands in toluene at 80–100°C under argon .
Deprotection and functionalization : Acidic cleavage (e.g., HCl in dioxane) removes the tert-butoxycarbonyl (Boc) group, followed by re-protection or further derivatization.
- Key considerations : Monitor reaction progress via LC-MS, and optimize ligand-to-catalyst ratios to minimize side products (e.g., dehalogenation). Yield improvements (>75%) are achievable with sodium tert-butoxide as a base .
Q. How is this compound purified, and what analytical techniques validate its purity?
- Methodological Answer :
- Purification : Use silica gel chromatography with gradients of ethyl acetate in hexane (e.g., 0–10% EtOAc/CH₂Cl₂) to isolate the product . For challenging separations, reverse-phase HPLC is recommended.
- Characterization :
- ¹H/¹³C NMR : Confirm regioselectivity by observing aromatic proton shifts (δ 7.2–8.5 ppm for trifluoromethylphenyl groups) and Boc-group tert-butyl signals (δ 1.2–1.4 ppm) .
- LC-MS : Verify molecular ion peaks ([M+H]⁺) and rule out impurities using high-resolution mass spectrometry (HRMS) .
Advanced Research Questions
Q. How can crystallographic data for this compound be refined using SHELX software, and what challenges arise?
- Methodological Answer :
- Data Collection : Collect high-resolution (<1.0 Å) X-ray diffraction data. Preprocess using SHELXC/D/E for phase determination .
- Refinement in SHELXL :
Assign anisotropic displacement parameters for non-H atoms.
Model disorder in the trifluoromethyl group using PART instructions.
Apply restraints to the tert-butyl group to address rotational disorder .
- Challenges : Weak diffraction due to flexible Boc groups may require twinning correction (e.g., using TWIN/BASF commands) .
Q. When encountering conflicting NMR data for this compound, what strategies resolve discrepancies?
- Methodological Answer :
- Source Identification : Compare solvent effects (e.g., DMSO vs. CDCl₃) on chemical shifts, particularly for NH protons.
- Dynamic Effects : Use variable-temperature NMR to detect rotational barriers in the carbamate group.
- Validation : Cross-reference with 2D NMR (COSY, HSQC) to confirm coupling patterns and assign overlapping signals .
- Contradiction Example : Discrepancies in aromatic splitting patterns may arise from residual solvent protons or paramagnetic impurities—re-purify and re-acquire data .
Q. What are the design considerations for incorporating this carbamate into drug discovery pipelines, focusing on bioactivity?
- Methodological Answer :
- Bioisosteric Replacement : The trifluoromethyl group enhances metabolic stability and lipophilicity. Use structure-activity relationship (SAR) studies to optimize substituent positions .
- Prodrug Strategies : The Boc group enables controlled release of the free amine under physiological conditions (e.g., acidic tumor microenvironments) .
- In Vitro Testing : Screen against target enzymes (e.g., kinases) using fluorescence polarization assays, noting IC₅₀ shifts after Boc deprotection .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
